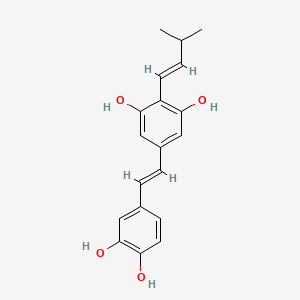

Arachidin I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arachidin I is a prenylated stilbenoid compound derived from peanuts (Arachis hypogaea L.). It belongs to the class of stilbenoids, which are known for their diverse pharmacological activities. This compound is produced by peanuts in response to biotic and abiotic stresses and has garnered significant interest due to its potential therapeutic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arachidin I can be synthesized through the elicitation of peanut hairy root cultures. The most effective elicitation strategy involves the use of chitosan, methyl jasmonate, and cyclodextrin. This combination induces substantial amounts of trans-arachidin I and trans-arachidin III in the hairy roots .

Industrial Production Methods: The industrial production of this compound involves the treatment of peanut hairy root cultures with cyclodextrin and hydrogen peroxide to selectively enhance the yield of this compound. The ethyl acetate extract of the culture medium is then fractionated by normal- and reversed-phase column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) purification on a C18 column to yield this compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Arachidin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for the reduction of this compound.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological activities .

Aplicaciones Científicas De Investigación

Chemistry: Arachidin I serves as a valuable precursor for the synthesis of novel stilbenoid derivatives with enhanced properties.

Mecanismo De Acción

Arachidin I exerts its effects through various molecular targets and pathways:

Apoptosis Induction: It induces caspase-dependent apoptosis through the intrinsic pathway by activating caspase-9 and poly (ADP-ribose) polymerase (PARP) cleavage, and inhibiting survivin.

Anti-inflammatory Effects: this compound inhibits pro-inflammatory signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling.

Antioxidant Activity: The compound scavenges free radicals and protects cells from oxidative stress.

Comparación Con Compuestos Similares

Arachidin III: Another prenylated stilbenoid from peanuts, similar in structure but with different pharmacological activities.

Resveratrol: A non-prenylated stilbenoid known for its antioxidant and anti-inflammatory properties.

Pterostilbene: A dimethylated analog of resveratrol with enhanced bioavailability and similar therapeutic effects.

Uniqueness of Arachidin I: this compound stands out due to its unique prenylated structure, which enhances its lipophilicity and bioavailability compared to non-prenylated stilbenoids like resveratrol. This structural modification contributes to its potent anticancer and anti-inflammatory activities .

Propiedades

Fórmula molecular |

C19H20O4 |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H20O4/c1-12(2)3-7-15-17(21)10-14(11-18(15)22)5-4-13-6-8-16(20)19(23)9-13/h3-12,20-23H,1-2H3/b5-4+,7-3+ |

Clave InChI |

YOWZUITYQFPEGQ-JLVHPEPXSA-N |

SMILES isomérico |

CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O |

SMILES canónico |

CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O |

Sinónimos |

arachidin-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.